5-Aminothiophene-2-carboxylic acid

Physicochemical profiling ADME prediction Lead optimization

5-Aminothiophene-2-carboxylic acid (CAS 204068-72-4) is a heterocyclic building block of the aminothiophene carboxylic acid class, possessing a thiophene ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position (MF: C5H5NO2S; MW: 143.17 g/mol). The compound features two orthogonal reactive sites for derivatization—a nucleophilic amino group and a carboxylic acid—making it a versatile intermediate for amide bond formation, peptide isostere construction, and heterocyclic library synthesis.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 204068-72-4
Cat. No. B1612119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminothiophene-2-carboxylic acid
CAS204068-72-4
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)N)C(=O)O
InChIInChI=1S/C5H5NO2S/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8)
InChIKeyYZRVTSCLFRCFPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminothiophene-2-carboxylic acid (CAS 204068-72-4) Procurement Guide: Core Properties and Research Relevance


5-Aminothiophene-2-carboxylic acid (CAS 204068-72-4) is a heterocyclic building block of the aminothiophene carboxylic acid class, possessing a thiophene ring substituted with an amino group at the 5-position and a carboxylic acid at the 2-position (MF: C5H5NO2S; MW: 143.17 g/mol) . The compound features two orthogonal reactive sites for derivatization—a nucleophilic amino group and a carboxylic acid—making it a versatile intermediate for amide bond formation, peptide isostere construction, and heterocyclic library synthesis . Its predicted partition coefficient (LogP ≈ 1.61) and topological polar surface area (TPSA ≈ 91.56 Ų) place it in a physicochemical range distinct from related thiophene carboxylic acids, influencing solubility and permeability profiles of derived compounds .

Why 5-Aminothiophene-2-carboxylic Acid Cannot Be Replaced by Generic Thiophene Carboxylic Acid Analogs


In-class thiophene carboxylic acids—such as thiophene-2-carboxylic acid (CAS 527-72-0), 5-nitrothiophene-2-carboxylic acid (CAS 6317-37-9), and 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6)—share the thiophene-2-carboxylic acid scaffold but differ fundamentally in their 5-position substituent. This single substitution alters electronic character (electron-donating –NH₂ vs. electron-withdrawing –NO₂ or –Cl), reactivity (direct amide coupling enabled by the free amine), and biological processing . The amino group of 5-aminothiophene-2-carboxylic acid serves as a nucleophilic handle for amidation without requiring a prior functional group interconversion, whereas the nitro analog requires a reduction step, and the chloro analog requires transition-metal-catalyzed cross-coupling, increasing step count and cost . These differences preclude simple interchangeability in synthetic routes and SAR exploration programs.

5-Aminothiophene-2-carboxylic Acid: Quantified Differentiation Relative to Closest Analogs


Lipophilicity and Polarity Profiling: 5-Aminothiophene-2-carboxylic Acid vs. 5-Nitrothiophene-2-carboxylic Acid

5-Aminothiophene-2-carboxylic acid exhibits a predicted LogP value of 1.61, which is approximately 0.27 log units lower than that of 5-nitrothiophene-2-carboxylic acid (LogP = 1.88) . This difference reflects the contrasting electronic nature of the –NH₂ (electron-donating) versus –NO₂ (electron-withdrawing) substituents. A lower LogP generally correlates with improved aqueous solubility and reduced non-specific protein binding, which can translate into favorable pharmacokinetic profiles for derived lead compounds [1].

Physicochemical profiling ADME prediction Lead optimization

Synthetic Efficiency: Direct Amide Bond Formation Without Functional Group Interconversion

5-Aminothiophene-2-carboxylic acid enables one-step amide bond formation via standard coupling reagents (e.g., HBTU, EDC·HCl) without requiring a prior functional group interconversion [1]. In contrast, 5-nitrothiophene-2-carboxylic acid must first undergo reduction to the amino derivative before amidation. Literature precedent for the methyl ester analog demonstrates that the nitro→amino reduction proceeds with 92–100% yield using catalytic hydrogenation (10% Pd/C, H₂, EtOAc or EtOH, 2 h to overnight) . While this reduction is efficient, it adds one synthetic step, increases catalyst and hydrogen costs, and introduces a purification requirement that the free amino compound avoids.

Synthetic methodology Amidation Step economy

Dipeptide Isostere Applications: Conformational Control in Hybrid Oligopeptides

5-Aminothiophene carboxylic acid has been established as a dipeptide isostere that, when combined with L-phenylalanine, yields linear and cyclic hybrid oligopeptides with distinct conformational properties [1]. X-ray crystallography of the resulting cyclic tetraamides revealed that the stereogenic centers of the thiophene-amino acid hybrids exert clear control over ring conformation and molecular packing, with two diastereomeric macrocycles (S,S/R,R and meso) isolated and structurally characterized [1]. This conformational definition is a direct consequence of the 5-amino-2-carboxylic acid substitution pattern, which establishes a well-defined distance and orientation between the two reactive sites. Unsubstituted thiophene-2-carboxylic acid lacks the amino handle and cannot serve as a dipeptide isostere, while the 5-nitro analog requires reduction prior to incorporation, altering the synthetic workflow.

Peptidomimetics Foldamers Crystal engineering

Antiviral Pharmacophore: Potency of Aminothiophene Carboxylic Acid Derivatives Against Bluetongue Virus

Aminothiophenecarboxylic acid derivatives have demonstrated potent virostatic activity against Bluetongue virus (BTV). Compound C003 (an aminothiophenecarboxylic acid derivative) exhibited an EC₅₀ of 1.76 ± 0.73 µM with a CC₅₀ exceeding 100 µM, yielding a selective index (SI₅₀) over 57 [1]. Chemical optimization led to compound C052, with an improved EC₅₀ of 0.27 ± 0.12 µM and SI₅₀ of 306. Both compounds reduced progeny virus production by over two log units and inhibited viral genome replication [1]. While these data are for elaborated derivatives rather than the free carboxylic acid, they establish the aminothiophene carboxylic acid scaffold as a validated antiviral pharmacophore. The free 5-aminothiophene-2-carboxylic acid serves as the core synthetic precursor for constructing such derivatives, and its commercial availability at 95–98% purity enables rapid SAR exploration around this pharmacophore.

Antiviral Virostatic Bluetongue virus

Phosphodiesterase V (PDE5) Inhibition: Patent-Backed Pharmacological Relevance

Aminothiophene carboxylic acid amides have been patented as phosphodiesterase V (PDE5) inhibitors for the treatment of cardiovascular diseases and potency disorders [1]. The patent (US 6,143,777; EP 0,934,301 B1) explicitly claims compounds derived from aminothiophene carboxylic acids, where the 5-amino-2-carboxylic acid scaffold provides the core architecture for the amide series. While the patent does not disclose isolated activity data for the free carboxylic acid itself, the structural claims establish the commercial and therapeutic relevance of this scaffold. In contrast, 5-nitrothiophene-2-carboxylic acid and 5-chlorothiophene-2-carboxylic acid serve different roles: the nitro analog as a precursor requiring reduction, and the chloro analog as a substrate for cross-coupling, neither of which directly delivers the free amine needed for the claimed amide pharmacophore.

PDE5 inhibition Cardiovascular Erectile dysfunction

Optimal Procurement and Research Deployment Scenarios for 5-Aminothiophene-2-carboxylic Acid


Medicinal Chemistry: PDE5 Inhibitor and Antiviral Lead Generation Libraries

Procure 5-aminothiophene-2-carboxylic acid for parallel amide library synthesis targeting PDE5 inhibition (cardiovascular and erectile dysfunction indications) [1] or for constructing aminothiophene carboxamide antiviral leads with sub-micromolar EC₅₀ potential against Bluetongue virus and related Orbiviruses [2]. The free amine enables direct HBTU- or EDC-mediated coupling with diverse amine partners without a pre-reduction step.

Peptidomimetic and Foldamer Research: Dipeptide Isostere Synthesis

Use 5-aminothiophene-2-carboxylic acid as a rigid dipeptide isostere in the synthesis of linear and cyclic hybrid oligopeptides combining thiophene and amino acid units [3]. The defined spatial relationship between the 5-amino and 2-carboxylic acid groups supports macrocyclization and enables crystallographic characterization of conformational effects, which is critical for structure-based design of foldamers and protein-protein interaction inhibitors.

Synthetic Methodology: Step-Economical Amide Bond Formation

Select 5-aminothiophene-2-carboxylic acid over 5-nitrothiophene-2-carboxylic acid when step economy is a priority. The amino compound eliminates the need for a catalytic hydrogenation step (which requires 10% Pd/C, H₂ atmosphere, and 2 h to overnight reaction time) , reducing overall synthesis time by one step and avoiding the handling of hydrogen gas and palladium catalyst waste, which is particularly advantageous in high-throughput parallel synthesis settings.

Physicochemical Property Optimization: Favorable Lipophilicity for CNS and Solubility-Critical Programs

Incorporate 5-aminothiophene-2-carboxylic acid into compound designs where a predicted LogP of ~1.61 is desirable—approximately 0.3 log units lower than the 5-nitro analog . This moderate lipophilicity, combined with a TPSA of ~91.6 Ų, positions the scaffold favorably for CNS drug discovery programs (where TPSA < 90 Ų and LogP 1–3 are often targeted) and for solubility-critical lead optimization efforts.

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